molecular formula C14H10ClF2N3S B4954525 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride

Katalognummer: B4954525
Molekulargewicht: 325.8 g/mol
InChI-Schlüssel: DNLXDAPIMDRZFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride, also known as Dapagliflozin, is an oral medication used for the treatment of type 2 diabetes. It belongs to the class of drugs called sodium-glucose cotransporter 2 (SGLT2) inhibitors. Dapagliflozin works by inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys, resulting in increased glucose excretion in urine.

Wirkmechanismus

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden works by inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, dapagliflozin increases glucose excretion in urine, resulting in lower blood glucose levels.
Biochemical and Physiological Effects:
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden has been shown to lower blood glucose levels, reduce body weight, and improve cardiovascular outcomes in patients with type 2 diabetes. It also reduces blood pressure and improves insulin sensitivity. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden has been shown to have a favorable safety profile, with a low risk of hypoglycemia and no significant adverse effects on renal function.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden has advantages and limitations for lab experiments. Its advantages include its specificity for SGLT2 and its ability to reduce blood glucose levels without causing hypoglycemia. Its limitations include its potential interference with glucose measurements and its effects on renal function, which may confound experimental results.

Zukünftige Richtungen

For research on dapagliflozin include its potential use in the treatment of heart failure and chronic kidney disease, as well as its effects on other metabolic pathways. Further studies are needed to determine the long-term safety and efficacy of dapagliflozin, particularly in patients with renal impairment. Additionally, studies are needed to identify biomarkers that can predict response to dapagliflozin and to develop personalized treatment strategies for patients with type 2 diabetes.

Synthesemethoden

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden is synthesized by reacting 2,4-difluorobenzaldehyde with thiosemicarbazide to form 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine. This intermediate is further reacted with 2-chloropyridine to form N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine. The hydrochloride salt of the compound is obtained by treating it with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden has been extensively studied for its efficacy and safety in the treatment of type 2 diabetes. It has been shown to lower blood glucose levels, reduce body weight, and improve cardiovascular outcomes in patients with type 2 diabetes. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloriden has also been studied for its potential use in the treatment of heart failure and chronic kidney disease.

Eigenschaften

IUPAC Name

4-(2,4-difluorophenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3S.ClH/c15-9-4-5-10(11(16)7-9)12-8-20-14(18-12)19-13-3-1-2-6-17-13;/h1-8H,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLXDAPIMDRZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.